Cas no 58880-47-0 (Benzene, 2-[(4-chloro-3-nitrophenyl)sulfonyl]-1,3,5-trimethyl-)
58880-47-0 structure
Product Name:Benzene, 2-[(4-chloro-3-nitrophenyl)sulfonyl]-1,3,5-trimethyl-
CAS No:58880-47-0
MF:C15H14ClNO4S
MW:339.793962001801
CID:340539
PubChem ID:71443315
Update Time:2025-04-19
Benzene, 2-[(4-chloro-3-nitrophenyl)sulfonyl]-1,3,5-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-[(4-chloro-3-nitrophenyl)sulfonyl]-1,3,5-trimethyl-
- 2-(4-chloro-3-nitrophenyl)sulfonyl-1,3,5-trimethylbenzene
- DTXSID60852143
- 58880-47-0
- 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
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- Inchi: 1S/C15H14ClNO4S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-13(16)14(8-12)17(18)19/h4-8H,1-3H3
- InChI Key: YBZKFVDZLBCHTB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])S(C1C(C)=CC(C)=CC=1C)(=O)=O
Computed Properties
- Exact Mass: 339.03332
- Monoisotopic Mass: 339.0332068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 88.3Ų
Experimental Properties
- PSA: 77.28
Benzene, 2-[(4-chloro-3-nitrophenyl)sulfonyl]-1,3,5-trimethyl- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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